molecular formula C18H21BrN4O2S B415554 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 313470-68-7

7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B415554
CAS No.: 313470-68-7
M. Wt: 437.4g/mol
InChI Key: VTMFJPSSWIOTJV-UHFFFAOYSA-N
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Description

7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromobenzyl group, an isopentylsulfanyl group, and a methyl group attached to a purine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the substituents sequentially. The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl chloride and a suitable base. The isopentylsulfanyl group can be added through a thiol-alkylation reaction using isopentylthiol and an appropriate alkylating agent. The methyl group is usually introduced via a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the bromobenzyl group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the isopentylsulfanyl group can enhance lipophilicity and membrane permeability. The purine core is known to interact with nucleotide-binding sites, potentially inhibiting or modulating the activity of enzymes involved in DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-bromobenzyl)-8-(methylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3-chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3-bromobenzyl)-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromobenzyl group provides opportunities for further functionalization, while the isopentylsulfanyl group enhances its lipophilicity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-[(3-bromophenyl)methyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2S/c1-11(2)7-8-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-5-4-6-13(19)9-12/h4-6,9,11H,7-8,10H2,1-3H3,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMFJPSSWIOTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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